molecular formula C8H7ClN2 B1290792 2-(2-Amino-5-chlorophenyl)acetonitrile CAS No. 197659-75-9

2-(2-Amino-5-chlorophenyl)acetonitrile

Cat. No.: B1290792
CAS No.: 197659-75-9
M. Wt: 166.61 g/mol
InChI Key: AJEIHTPUDXXQII-UHFFFAOYSA-N
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Description

2-(2-Amino-5-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H7ClN2. It is a derivative of acetonitrile and contains both an amino group and a chlorine atom attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Amino-5-chlorophenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO). The reaction typically occurs under reflux conditions, leading to the formation of the desired acetonitrile derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-chlorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Amino-5-chlorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-chlorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The presence of the amino and nitrile groups allows for diverse interactions with biological macromolecules, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-5-chlorophenyl)acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a chlorine atom allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(2-amino-5-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEIHTPUDXXQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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